molecular formula C18H14F3NO3 B2922036 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 338760-55-7

6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2922036
CAS No.: 338760-55-7
M. Wt: 349.309
InChI Key: MKYBUCXPTBMKOD-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₄F₃NO₃ Molecular Weight: 349.308 g/mol Structural Features:

  • A chromene (2H-1-benzopyran) core with a methoxy group at position 6 and a carboxamide group at position 3.
  • The carboxamide nitrogen is linked to a 3-(trifluoromethyl)phenyl substituent, introducing strong electron-withdrawing and hydrophobic characteristics .
    Physicochemical Properties:
  • Monoisotopic Mass: 349.092578 Da.
  • ChemSpider ID: 1220267.
  • The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group may moderate solubility .

Properties

IUPAC Name

6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c1-24-15-5-6-16-11(8-15)7-12(10-25-16)17(23)22-14-4-2-3-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYBUCXPTBMKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2H-chromene-3-carboxylic acid and 3-(trifluoromethyl)aniline.

    Formation of Amide Bond: The carboxylic acid group of 6-methoxy-2H-chromene-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. This activated intermediate then reacts with 3-(trifluoromethyl)aniline to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 6-methoxy-2H-chromene-3-carboxylic acid derivatives.

    Reduction: Formation of 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide derivatives with reduced amide groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore the specific biological activities of this compound.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group imparts unique chemical properties that can be exploited in material science.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromene core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Chromene-3-carboxamides

Compound Name (Reference) Core Structure Substituents (Position) Molecular Weight Key Functional Groups Synthesis Method
Target Compound Chromene 6-OCH₃, 3-CONH-(3-CF₃Ph) 349.31 Methoxy, Trifluoromethylphenyl Not specified
2-Oxo-N-(4-sulfamoylphenyl) Chromene 2-Oxo, 3-CONH-(4-SO₂NH₂Ph) - Oxo, Sulfamoyl Acetic acid, NaOAc, reflux
6-Chloro-2-hydroxy-2-(trifluoromethyl) Chromene 6-Cl, 2-OH, 3-CONH-(thiadiazole) - Chloro, Hydroxy, Thiadiazole TBTU coupling, acetonitrile
6-Methyl-N-(3-methylphenyl) Chromene 6-CH₃, 2-Oxo, 3-CONH-(3-CH₃Ph) - Methyl, Oxo Not detailed
N-(2-methoxyphenyl)-imino derivative Chromene 2-Imino, 3-CONH-(2-OCH₃Ph) 438.40 Imino, Methoxyphenyl Not specified

Key Structural and Functional Differences

  • Position 6 Substitution :
    • Methoxy (target) vs. chloro (), methyl (), or sulfamoyl (). Methoxy provides moderate electron-donating effects, whereas chloro and sulfamoyl are electron-withdrawing .
  • Position 2 Modification: The target retains the chromene oxygen, while analogues feature oxo (), hydroxy (), or imino () groups. Imino groups may alter hydrogen-bonding interactions .
  • Carboxamide Substituent: The 3-(trifluoromethyl)phenyl group (target) offers hydrophobicity and steric bulk.

Benzothiophene Analogues

  • 3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide :
    • Core Structure : Benzothiophene instead of chromene.
    • Substituents : Chloro (position 3), methyl (position 6), and trifluoromethylphenyl (carboxamide).
    • Molecular Weight : 369.79 g/mol.
    • Impact : The sulfur atom in benzothiophene may enhance π-π stacking interactions but reduce solubility compared to chromene .

Research Findings and Implications

  • Electron-Withdrawing Groups : Trifluoromethyl (target) and chloro () substituents enhance stability and may improve bioavailability .
  • Solubility vs. Lipophilicity : Methoxy and sulfamoyl groups balance the hydrophobic effects of trifluoromethyl or benzothiophene cores .

Biological Activity

6-Methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a novel compound belonging to the chromene family, which has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxy group and a trifluoromethyl group attached to a chromene core. The molecular formula of this compound is C18H14F3NO3C_{18}H_{14}F_3NO_3, with a molecular weight of 349.3 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the molecule, which can influence its binding affinity to target enzymes and receptors. Molecular docking studies suggest that this compound may interact with several key enzymes involved in neurodegenerative diseases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

1. Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE and BChE. The IC50 values for these interactions are critical for evaluating the compound's potential as a therapeutic agent in treating conditions like Alzheimer's disease. For instance, related compounds have shown IC50 values ranging from 5.4 μM to 10.4 μM against AChE, indicating that modifications in the chemical structure can enhance or reduce efficacy .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects, particularly through its inhibition of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief in various conditions .

3. Antioxidant Activity

In addition to enzyme inhibition, this compound has been assessed for its antioxidant properties. The presence of the methoxy group contributes to free radical scavenging activity, which is vital in protecting cells from oxidative stress .

Case Studies

Several studies have highlighted the biological activity of related chromene derivatives:

  • Study on Neuroprotective Effects : A derivative similar to this compound was shown to protect rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced toxicity, suggesting potential neuroprotective effects .
  • In Vitro Studies : Compounds with structural similarities were tested against various cancer cell lines, including MCF-7 (breast cancer). These studies indicated moderate cytotoxicity, thereby supporting further investigation into their anticancer potential .

Data Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
AChE InhibitionAChE5.4 - 10.4
BChE InhibitionBChE7.7 - 9.9
COX-2 InhibitionCOX-2Moderate
LOX InhibitionLOX-5 / LOX-15Moderate
CytotoxicityMCF-7 CellsModerate
Antioxidant ActivityPC12 CellsSignificant

Q & A

What are the standard synthetic routes for 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, and what critical reaction conditions must be optimized?

Basic Research Question
The synthesis typically involves coupling chromene-carboxylic acid derivatives with substituted anilines. A base such as potassium carbonate (K₂CO₃) in dry N,N-dimethylformamide (DMF) is often used to deprotonate the carboxylic acid and facilitate amide bond formation . Key optimizations include:

  • Reagent stoichiometry : Ensuring a 1:1 molar ratio between the chromene-3-carboxylic acid precursor and 3-(trifluoromethyl)aniline to minimize side products.
  • Temperature control : Maintaining reactions at 60–80°C to balance reaction rate and thermal stability of the trifluoromethyl group.
  • Purification : Sequential use of flash column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., acetone) to isolate high-purity crystals .

How can single-crystal X-ray diffraction (SC-XRD) be employed to confirm the molecular structure of this compound?

Basic Research Question
SC-XRD is the gold standard for unambiguous structural elucidation. Methodological steps include:

  • Crystallization : Slow evaporation of a saturated acetone solution to obtain diffraction-quality crystals .
  • Data collection : Using a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 292 K.
  • Structure refinement : Programs like SHELXL refine atomic coordinates, thermal parameters, and bond geometries. Key metrics include R-factor (<0.05) and mean σ(C–C) bond length deviation (<0.005 Å) .
  • Validation : Cross-referencing with Cambridge Structural Database (CSD) entries via Mercury software to identify packing motifs and intermolecular interactions .

What analytical techniques are recommended for resolving discrepancies between computational modeling and experimental data (e.g., NMR vs. XRD) in structural determination?

Advanced Research Question
Contradictions between computational (DFT-optimized geometries) and experimental (NMR/XRD) data require multi-technique validation:

  • Torsional angle analysis : Compare XRD-derived dihedral angles with DFT predictions to identify conformational flexibility .
  • 2D NMR (COSY, NOESY) : Resolve spatial proximities (e.g., methoxy group orientation) that may differ in solution vs. solid state .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, van der Waals) influencing crystal packing vs. solution dynamics .
  • Dynamic NMR : Probe temperature-dependent rotational barriers of the trifluoromethyl group to explain line broadening in solution .

What strategies are effective in elucidating the mechanism of biological activity for this compound, particularly in anticancer assays?

Advanced Research Question
For pharmacological studies, employ a tiered approach:

  • In vitro screening : Assess cytotoxicity against cancer cell lines (e.g., MTT assay) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
  • Target identification : Use molecular docking (AutoDock Vina) to predict binding to kinases or tubulin, followed by surface plasmon resonance (SPR) for affinity validation .
  • Metabolic stability : Perform hepatic microsome assays to evaluate CYP450-mediated degradation .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays to confirm programmed cell death pathways .

How can researchers address batch-to-batch variability in crystallinity observed during scale-up synthesis?

Advanced Research Question
Variability in crystallinity often stems from nucleation kinetics. Mitigation strategies include:

  • Seeding : Introduce microcrystalline seeds from prior batches to control polymorphism .
  • Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor particle size distribution during crystallization .
  • Solvent optimization : Test mixed solvents (e.g., acetone/water) to modulate supersaturation and crystal growth rates .
  • Thermal profiling : Differential scanning calorimetry (DSC) to identify stable polymorphs and exclude metastable forms .

How can researchers validate the purity of this compound for pharmacological studies?

Basic Research Question
Purity validation requires orthogonal methods:

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to quantify impurities (<0.1% area). Confirm molecular ion ([M+H]⁺) via high-resolution MS .
  • Elemental analysis : Match experimental C/H/N/F values to theoretical compositions within ±0.3% .
  • 1H/13C NMR : Verify absence of extraneous peaks (e.g., residual solvents like DMF) and assign all protons/carbons .

What computational tools are suitable for predicting the photophysical properties of this chromene derivative?

Advanced Research Question
Leverage quantum mechanical and cheminformatics tools:

  • TD-DFT calculations : Predict UV-Vis absorption spectra (Gaussian 16, B3LYP/6-31G*) and compare with experimental λmax .
  • Mercury CSD : Analyze π-π stacking interactions in crystal structures to correlate with fluorescence quenching .
  • Solvatochromism studies : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to assess excited-state dipole moments .

How should researchers design stability studies under ICH guidelines for this compound?

Advanced Research Question
Follow ICH Q1A(R2) protocols:

  • Forced degradation : Expose samples to heat (40–80°C), humidity (75% RH), and UV light (ICH Option 2) to identify degradation pathways .
  • HPLC tracking : Monitor hydrolysis of the carboxamide group or oxidation of the methoxy substituent .
  • Mass balance : Ensure total impurities + degradation products ≤ 2.0% after 6 months at 25°C/60% RH .

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